molecular formula C9H4N2O B062248 2-Formylbenzene-1,4-dicarbonitrile CAS No. 164932-42-7

2-Formylbenzene-1,4-dicarbonitrile

Cat. No. B062248
CAS RN: 164932-42-7
M. Wt: 156.14 g/mol
InChI Key: IJRZHESCEKKNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formylbenzene-1,4-dicarbonitrile (FDC) is an organic compound that belongs to the family of benzene derivatives. It has two cyano groups and one aldehyde group attached to a benzene ring. FDC has been widely used in the field of organic chemistry due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Formylbenzene-1,4-dicarbonitrile is not fully understood. However, it is believed that 2-Formylbenzene-1,4-dicarbonitrile exerts its biological effects by interacting with cellular components such as DNA, RNA, and proteins. 2-Formylbenzene-1,4-dicarbonitrile has been shown to form covalent adducts with DNA, which can lead to DNA damage and cell death. 2-Formylbenzene-1,4-dicarbonitrile has also been found to inhibit the activity of enzymes involved in DNA replication and repair. Furthermore, 2-Formylbenzene-1,4-dicarbonitrile has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
2-Formylbenzene-1,4-dicarbonitrile has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in lipid metabolism, which can lead to the accumulation of lipids in cells. 2-Formylbenzene-1,4-dicarbonitrile has also been found to inhibit the activity of enzymes involved in glucose metabolism, which can lead to the inhibition of cell proliferation. Furthermore, 2-Formylbenzene-1,4-dicarbonitrile has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

2-Formylbenzene-1,4-dicarbonitrile has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. 2-Formylbenzene-1,4-dicarbonitrile has also been found to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, 2-Formylbenzene-1,4-dicarbonitrile also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Furthermore, 2-Formylbenzene-1,4-dicarbonitrile can be unstable under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for research on 2-Formylbenzene-1,4-dicarbonitrile. One area of interest is the development of 2-Formylbenzene-1,4-dicarbonitrile-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of 2-Formylbenzene-1,4-dicarbonitrile's mechanism of action, particularly its interaction with cellular components such as DNA and proteins. Furthermore, the development of new synthesis methods for 2-Formylbenzene-1,4-dicarbonitrile could lead to the production of more potent analogs with improved biological activity.

Synthesis Methods

The synthesis of 2-Formylbenzene-1,4-dicarbonitrile can be achieved by reacting 2-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the aldehyde group and the malononitrile molecule. The resulting product is then reduced with a reducing agent such as sodium borohydride to yield 2-Formylbenzene-1,4-dicarbonitrile.

Scientific Research Applications

2-Formylbenzene-1,4-dicarbonitrile has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral properties. 2-Formylbenzene-1,4-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. 2-Formylbenzene-1,4-dicarbonitrile has been tested against several viruses, including HIV, and has been found to exhibit antiviral activity.

properties

CAS RN

164932-42-7

Molecular Formula

C9H4N2O

Molecular Weight

156.14 g/mol

IUPAC Name

2-formylbenzene-1,4-dicarbonitrile

InChI

InChI=1S/C9H4N2O/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,6H

InChI Key

IJRZHESCEKKNGQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)C=O)C#N

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)C#N

synonyms

1,4-Benzenedicarbonitrile, 2-formyl- (9CI)

Origin of Product

United States

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